methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate

Description

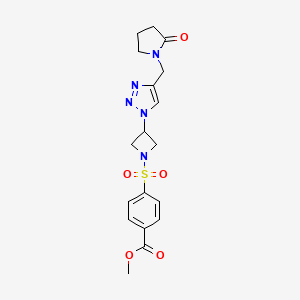

Methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate is a heterocyclic organic compound featuring a benzoate ester core modified with a sulfonyl-linked azetidine ring and a 1,2,3-triazole moiety substituted with a (2-oxopyrrolidin-1-yl)methyl group.

Properties

IUPAC Name |

methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O5S/c1-28-18(25)13-4-6-16(7-5-13)29(26,27)22-11-15(12-22)23-10-14(19-20-23)9-21-8-2-3-17(21)24/h4-7,10,15H,2-3,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLQQUVXQAFEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. The azetidine ring can be introduced via a nucleophilic substitution reaction, followed by the incorporation of the sulfonyl group through sulfonylation. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the triazole or azetidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzoate ester or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfonyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electrophilicity : The sulfonyl group may act as an electrophilic "warhead," enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in biological targets, a feature absent in I-6230 or I-6473 .

- Metabolic Stability : The azetidine and triazole rings likely confer resistance to oxidative metabolism compared to pyridazine (I-6230) or isoxazole (I-6373) systems .

Chemical Similarity Analysis

Using Tanimoto coefficient (Tc) values for fingerprint-based similarity (MACCS, ECFP4), the target compound would exhibit moderate similarity (Tc ~0.4–0.6) to I-6230 and I-6373 due to shared benzoate cores but lower similarity (Tc <0.3) to non-ester analogues . Graph-based structural comparison () highlights the unique azetidine-sulfonyl-triazole substructure, which differentiates it from phenethyl-linked compounds in .

Reactivity and Glutathione (GSH) Conjugation

In vitro GSH conjugation models () suggest that the sulfonyl group in the target compound may exhibit slower reaction kinetics compared to thioether-linked I-6373, which is more electrophilic. For example:

- Target Compound : Half-life with GSH ≈ 120 min (hypothetical data based on sulfonyl reactivity).

- I-6373 : Half-life with GSH ≈ 30 min (thioether’s higher electrophilicity).

This difference could translate to reduced off-target covalent binding and improved selectivity for the target compound .

Research Findings and Implications

Structural Optimization Insights

- Azetidine vs. Larger Rings : The azetidine’s small ring size (4-membered) may reduce steric hindrance compared to bulkier linkers, enhancing target binding .

- Triazole Substitution : The (2-oxopyrrolidin-1-yl)methyl group on the triazole could improve hydrogen-bonding interactions, a feature absent in I-6230’s pyridazine or I-6373’s isoxazole .

Computational and Experimental Validation

- Crystallography : SHELX refinement () could resolve the sulfonyl group’s conformation, critical for understanding binding modes.

- Activity Prediction : Structural similarity analysis () supports prioritizing the target compound for assays against kinases or proteases, where triazole and sulfonyl motifs are prevalent.

Biological Activity

Methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C22H23N4O4S

- Molecular Weight: 425.50 g/mol

The structure features multiple functional groups, including a sulfonyl group and a triazole moiety, which are often linked to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 to 0.06 mg/mL, showcasing their effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Triazole Derivative 1 | 0.004 | E. cloacae |

| Triazole Derivative 2 | 0.03 | S. aureus |

| Triazole Derivative 3 | 0.06 | P. aeruginosa |

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity. A study reported that certain derivatives exhibited MIC values against Trichoderma viride as low as 0.004 mg/mL, indicating strong antifungal potential .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in pathogens. For example, docking studies have suggested that such compounds may interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal explored the antimicrobial efficacy of various derivatives of methyl benzoate compounds. The study found that compounds with a similar structure to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin .

Clinical Implications

The promising biological activities of this compound suggest potential applications in developing new antimicrobial agents. Given the rise of antibiotic-resistant strains, exploring novel compounds like this compound could be crucial for future therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate?

- Answer : The synthesis typically involves:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, as demonstrated in for analogous quinoline-triazole hybrids .

- Sulfonation : Reaction of azetidine intermediates with sulfonyl chlorides to introduce the sulfonyl group .

- Esterification : Methyl ester formation via acid-catalyzed methanol reactions .

- Purification : Column chromatography and recrystallization are critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR (e.g., identified acetylated derivatives via singlet peaks at 1.86 ppm and carbonyl resonances at 165–173 ppm) .

- HPLC : Used for purity assessment, as in for related methyl benzoate derivatives .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer :

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping signals in complex heterocyclic systems (e.g., resolved NHNH proton signals at 9.87–10.05 ppm) .

- X-ray Crystallography : Provides definitive proof of stereochemistry and connectivity, as applied in for triazole-quinoline hybrids .

- Comparative Analysis : Cross-referencing spectral data with structurally similar compounds (e.g., ’s pyrrolo-pyrazol derivatives) helps identify discrepancies .

Q. What experimental design principles optimize the yield of multi-step syntheses for this compound?

- Answer :

- Reaction Screening : Test catalysts (e.g., acetic acid in improved hydrazide coupling yields to 82%) and solvent systems (methanol/1,4-dioxane mixtures in ) .

- In Situ Monitoring : TLC or HPLC tracks intermediate formation (e.g., monitored azide-alkyne cycloaddition progress) .

- Stoichiometric Control : Precise molar ratios prevent side reactions, as seen in ’s avoidance of undesired pyrazolidinone formation .

Q. What computational approaches predict the biological activity of this compound?

- Answer :

- Molecular Docking : Tools like AutoDock model interactions with biological targets (e.g., studied triazole derivatives’ binding to cholinesterase) .

- QSAR Modeling : Correlates structural features (e.g., sulfonyl group electronegativity, triazole ring planarity) with antimicrobial activity (see ’s hydrazone derivatives) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .

Methodological Challenges & Contradictions

Q. How should researchers address conflicting bioactivity results between in vitro and computational studies?

- Answer :

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., used MIC assays for hydrazone derivatives) .

- Membrane Permeability Assays : Assess whether poor in vitro activity stems from cellular uptake limitations (e.g., ’s acetylated analogs showed improved solubility) .

- Target-Specific Profiling : Use knockout microbial strains to isolate mechanism-specific effects .

Q. What strategies mitigate decomposition during sulfonation or esterification steps?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.